2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid

Description

Chemical Identity:

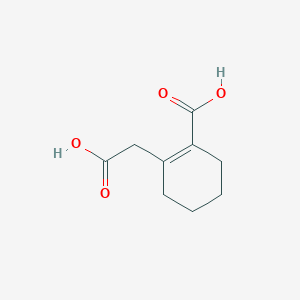

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid (CAS: 63177-18-4) is a bicyclic carboxylic acid derivative with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol . Its structure features a cyclohexene ring substituted with a carboxylic acid group at position 1 and a carboxymethyl group at position 2 (Figure 1).

Research Applications:

This compound is exclusively used in laboratory research, particularly in organic synthesis and mechanistic studies. Its bifunctional carboxylic acid groups make it a versatile intermediate for exploring reactivity patterns in cycloaddition or substitution reactions .

Properties

IUPAC Name |

2-(carboxymethyl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUSUYXIVGSQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid typically involves the following steps:

Cyclohexene Functionalization: The starting material, cyclohexene, undergoes a series of functionalization reactions to introduce the carboxymethyl and carboxylic acid groups.

Carboxymethylation: The carboxymethyl group is introduced via a reaction with a suitable carboxymethylating agent, such as chloroacetic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions in biological systems.

Comparison with Similar Compounds

Physical Properties :

- Solubility : Exhibits variable solubility depending on the solvent. For example, it is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO.

- Storage : Requires storage at room temperature, protected from light. Stock solutions in DMSO are stable at -80°C for ≤6 months or -20°C for ≤1 month .

The structural and functional diversity of cyclohexene-carboxylic acid derivatives leads to significant variations in their physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Cyclohexene-Carboxylic Acid Derivatives

Biological Activity

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid, with the CAS number 63177-18-4, is a cyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features two carboxylic acid groups attached to a cyclohexene ring. Its molecular formula is , and it possesses unique properties that may influence its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can enhance the levels of liver glutathione and glutathione-S-transferase, which are vital for detoxification processes in the body .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, which are often implicated in chronic inflammatory diseases. This mechanism is particularly relevant for conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death. Further research is needed to quantify its effectiveness against various pathogens .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound may activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is responsible for the expression of several antioxidant proteins .

- Anti-inflammatory Pathway : It may inhibit the nuclear factor-kappa B (NF-kB) signaling pathway, reducing the expression of inflammatory mediators .

- Antimicrobial Action : The interaction with microbial membranes likely involves disruption of lipid bilayers, leading to increased permeability and eventual cell lysis .

Case Study 1: Antioxidant Activity

A study published in Molecules highlighted the antioxidant capacity of similar compounds through DPPH radical scavenging assays. The results indicated a strong correlation between structural features (such as the presence of carboxylic groups) and antioxidant efficacy .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of derivatives of this compound on human fibroblast cells. The findings demonstrated a significant reduction in interleukin-6 (IL-6) levels, suggesting potential therapeutic applications in treating inflammatory conditions .

Data Table: Comparative Biological Activities

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Similar Compound A | Moderate | High | Moderate |

| Similar Compound B | High | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.